(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride)

Description

Fundamental Principles of the Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System (UPS) is the primary mechanism within eukaryotic cells for maintaining protein homeostasis by removing misfolded, damaged, or short-lived proteins. lifesensors.comnih.gov This highly regulated process involves two major steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged protein by the proteasome. tocris.com

The tagging process, known as ubiquitination, is a sequential enzymatic cascade involving three key enzymes:

E1 (Ubiquitin-activating enzyme): This enzyme activates the small polypeptide ubiquitin in an ATP-dependent reaction. nih.govfrontiersin.org

E2 (Ubiquitin-conjugating enzyme): The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme. lifesensors.comfrontiersin.org

E3 (Ubiquitin ligase): The E3 ligase is the crucial component for substrate specificity. nih.gov It recognizes and binds to a specific target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. nih.govfrontiersin.org

The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which acts as a molecular signal for degradation. tocris.com The 26S proteasome, a large multi-catalytic protease complex, recognizes and degrades these polyubiquitinated proteins. frontiersin.orgprotein-degradation.orgtandfonline.com The UPS is integral to a vast array of cellular processes, including cell cycle regulation, signal transduction, and immune responses. nih.govtocris.com

| Enzyme Class | Function in UPS |

| E1 (Activating) | Activates ubiquitin in an ATP-dependent manner. nih.govfrontiersin.org |

| E2 (Conjugating) | Receives activated ubiquitin from E1. lifesensors.comfrontiersin.org |

| E3 (Ligase) | Recognizes the target protein and catalyzes the transfer of ubiquitin from E2 to the target. nih.gov |

| Proteasome | A multi-subunit complex that recognizes and degrades polyubiquitinated proteins. frontiersin.orgtandfonline.com |

Evolution of Targeted Protein Degradation as a Therapeutic Modality

The concept of harnessing cellular degradation pathways for therapeutic benefit has evolved significantly over several decades. Key milestones include the discovery of the proteasome in the late 1980s and the elucidation of the autophagy-lysosome pathway. protein-degradation.org The understanding that the drug thalidomide (B1683933) functions as a "molecular glue"—redirecting an E3 ligase to degrade new substrates—provided a crucial insight into the possibility of intentionally hijacking the UPS. protein-degradation.org

The first proof-of-concept for a PROTAC molecule was reported in 2001. researchgate.net These early PROTACs were peptide-based, which limited their therapeutic potential due to poor cell permeability and stability. invivochem.net A major breakthrough occurred with the development of small-molecule PROTACs, which overcame these limitations. protein-degradation.org The field has since expanded rapidly, with numerous companies developing PROTAC-based therapies. nih.gov This evolution culminated in the first PROTAC candidates entering clinical trials in 2019, with some now in Phase III trials, marking a significant achievement in translating this technology from a biological tool to a promising therapeutic strategy. researchgate.netprotein-degradation.orgresearchgate.net

Overview of PROTAC Technology and its Mechanism of Action

PROTACs are heterobifunctional molecules designed to "hijack" the UPS to selectively eliminate a target protein of interest (POI). frontiersin.orgwikipedia.org A typical PROTAC molecule consists of three distinct components:

A ligand for the POI: This "warhead" binds specifically to the target protein.

A ligand for an E3 ubiquitin ligase: This "anchor" recruits a specific E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). precisepeg.commedchemexpress.com

A chemical linker: This component connects the POI ligand and the E3 ligase ligand. precisepeg.com

The mechanism of action involves the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase). nih.govresearchgate.net This induced proximity brings the E3 ligase close to the POI, facilitating the ubiquitination of the target protein. mdpi.com Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome. frontiersin.org A key advantage of this technology is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can engage another target protein, allowing for sustained protein degradation at low concentrations. wikipedia.orgresearchgate.net This catalytic mode of action distinguishes PROTACs from traditional inhibitors, which require sustained high-concentration occupancy of a target's active site. wikipedia.org

Contextualizing (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) in PROTAC Research

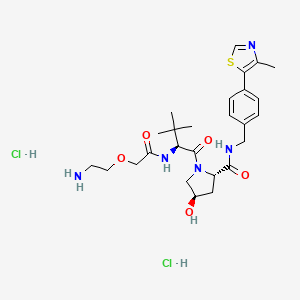

(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is not a complete PROTAC itself, but rather a crucial, pre-fabricated building block used for the synthesis of PROTACs. sigmaaldrich.comcaltagmedsystems.co.uk It is an E3 ligase ligand-linker conjugate, combining two of the three essential components of a PROTAC. medchemexpress.commedchemexpress.com

The structure can be deconstructed as follows:

(S,R,S)-AHPC: This moiety, also known as VH032-NH2, is a potent small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.comselleckchem.commedchemexpress.com The VHL protein is a widely used substrate recognition component of an E3 ligase complex in PROTAC design. tandfonline.commedchemexpress.comdundee.ac.uk By incorporating this ligand, a resulting PROTAC can successfully recruit the VHL E3 ligase to the target protein. selleckchem.com

-PEG1-: This is a short polyethylene (B3416737) glycol (PEG) linker, consisting of a single ethylene (B1197577) glycol unit. medchemexpress.commedchemexpress.com In PROTAC design, the linker is not merely a passive spacer; its length, composition, and attachment points critically influence the stability of the ternary complex, as well as the physicochemical properties of the final PROTAC, such as solubility and cell permeability. precisepeg.comnih.gov PEG linkers are often used to increase the hydrophilicity and water solubility of the molecule. precisepeg.combroadpharm.com

-NH2 (dihydrochloride): This terminal primary amine group serves as a reactive handle. sigmaaldrich.com It provides a convenient chemical point for conjugation to a ligand for a protein of interest, typically via an amide bond formation. sigmaaldrich.comrsc.org The dihydrochloride (B599025) salt form enhances the stability and solubility of the building block.

Therefore, (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is a functionalized tool molecule that streamlines the development of new PROTACs. caltagmedsystems.co.uk Researchers can use this building block to readily synthesize a library of PROTACs by coupling it with various target protein ligands, facilitating the rapid screening and optimization of degraders for a specific protein target. sigmaaldrich.com

| Component | Chemical Name/Type | Function |

| E3 Ligase Ligand | (S,R,S)-AHPC | Binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.comselleckchem.com |

| Linker | PEG1 (Polyethylene Glycol, 1 unit) | Connects the VHL ligand to the reactive amine and influences PROTAC properties. precisepeg.commedchemexpress.com |

| Reactive Group | -NH2 (Amine) | Provides a site for conjugation to a target protein ligand. sigmaaldrich.com |

| Salt Form | Dihydrochloride | Improves stability and handling of the compound. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5S.2ClH/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27;;/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H/t19-,20+,23-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKLDTGWCBYLGT-YEMZLKFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39Cl2N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S,r,s Ahpc Peg1 Nh2 Dihydrochloride Derived Protacs

Synthetic Routes for (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) Production

The synthesis of (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) is a multi-step process that involves the initial construction of the (S,R,S)-AHPC core, also known as VH032 amine, followed by the attachment of the PEG1-NH2 linker.

Once the (S,R,S)-AHPC core with a reactive handle (such as a carboxylic acid) is synthesized, the PEG1-NH2 linker is introduced. This is typically achieved through a standard amide bond formation. A mono-Boc-protected amino-PEG1-acid derivative can be activated and coupled to the free amine of the (S,R,S)-AHPC core. Alternatively, an amine-containing (S,R,S)-AHPC precursor can be reacted with an activated PEG1-linker that has a carboxylic acid terminus. The final step involves the deprotection of the terminal amine on the PEG linker, often using acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc protecting group, yielding (S,R,S)-AHPC-PEG1-NH2. The dihydrochloride (B599025) salt form enhances the stability and solubility of the final product.

| Stage of Synthesis | Key Reactants/Building Blocks | Typical Reaction Type |

| (S,R,S)-AHPC Core Synthesis | Leucine derivative, Proline derivative, Substituted benzylamine, Thiazole (B1198619) precursor | Peptide coupling, Heterocycle formation |

| Linker Attachment | (S,R,S)-AHPC core, Mono-Boc-protected PEG1 linker with a reactive group | Amide bond formation |

| Final Deprotection | Boc-protected (S,R,S)-AHPC-PEG1-NH2 | Acid-mediated deprotection |

Coupling Strategies for Amine-Reactive Target Ligands

The terminal primary amine of (S,R,S)-AHPC-PEG1-NH2 serves as a versatile reactive handle for conjugation to a ligand that binds to the protein of interest (POI). The most common strategy for this conjugation is the formation of a stable amide bond. This reaction is typically performed by activating a carboxylic acid group on the POI ligand.

A variety of modern coupling reagents are employed to facilitate this amide bond formation, minimizing side reactions and ensuring high yields. The choice of reagents can be critical, especially when dealing with complex and sensitive molecular structures.

| Coupling Reagent | Activator Type | Common Additives/Base | Key Characteristics |

| HATU | Uronium salt | DIPEA, Triethylamine | Highly efficient, rapid reactions, reduces risk of epimerization. |

| HBTU | Uronium salt | DIPEA, HOBt | Effective and widely used, often with HOBt to suppress racemization. |

| EDC | Carbodiimide | HOBt, DMAP | Water-soluble byproducts, useful in aqueous-organic solvent mixtures. |

| BOP | Phosphonium salt | DIPEA | Strong coupling agent, but byproducts can be toxic. |

The general procedure involves dissolving the POI ligand with the carboxylic acid moiety in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added to activate the carboxylic acid. Subsequently, a solution of (S,R,S)-AHPC-PEG1-NH2 (often as the free base, neutralized from the dihydrochloride salt) is introduced, and the reaction is stirred at room temperature until completion. Purification is typically achieved through chromatographic techniques such as flash column chromatography or preparative HPLC.

Advanced Chemical Linkages in PROTAC Construction

Click Chemistry: A prominent advanced strategy is the use of "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this approach, the (S,R,S)-AHPC-PEG1-NH2 building block would be modified to bear either a terminal alkyne or azide (B81097) group. The corresponding POI ligand would be functionalized with the complementary reactive partner. The CuAAC reaction is highly efficient, proceeds under mild conditions, and is orthogonal to most other functional groups found in complex molecules. A metal-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), can also be employed, which is particularly useful for in-cell or in-vivo applications.

Photo-Click Chemistry: A more recent innovation is the use of photo-click amide-coupling reactions. This can involve a light-induced reaction between a primary amine and an O-nitrobenzyl alcohol-derived N-hydroxysuccinimide ester. researchgate.net This method offers temporal control over the coupling reaction and can proceed under mild, catalyst-free conditions. researchgate.net

Alternative Functional Groups: Beyond triazoles formed from click chemistry, other functional groups can be installed to replace the traditional amide bond. By modifying the reactive handles on both the linker and the POI ligand, linkages such as esters, ethers, and stable carbon-carbon bonds can be formed. These can significantly alter the PROTAC's properties; for instance, replacing an amide with an ester can reduce the number of hydrogen bond donors, potentially improving cell permeability.

| Linkage Type | Synthetic Strategy | Potential Advantages |

| Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High efficiency, bio-orthogonality, metabolic stability. |

| Amide (via photo-click) | Light-induced reaction of a primary amine with an o-NBA-NHS ester | Temporal control, catalyst-free, mild conditions. researchgate.net |

| Ester | Esterification of a carboxylic acid with an alcohol | Can improve cell permeability by reducing hydrogen bond donors. |

| Ether | Williamson ether synthesis or other etherification methods | Increased metabolic stability compared to esters. |

Analytical Techniques for PROTAC Characterization

Once a PROTAC derived from (S,R,S)-AHPC-PEG1-NH2 has been synthesized, a thorough analytical characterization is essential to confirm its identity, purity, and functional activity. This involves a suite of spectroscopic and biological assays.

Structural and Purity Analysis: The primary techniques for confirming the chemical structure and assessing the purity of the synthesized PROTAC are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all expected structural motifs and the correct connectivity of the VHL ligand, the linker, and the POI ligand. 2D NMR techniques like COSY and HSQC can provide further structural elucidation for complex molecules.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular weight of the PROTAC, which verifies its elemental composition. Tandem MS (MS/MS) techniques are invaluable for structural confirmation by analyzing the fragmentation patterns of the molecule. This can help pinpoint the locations of the different components (VHL ligand, linker, POI ligand) within the parent ion.

Chromatography: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Functional and Biological Characterization: Beyond structural verification, it is critical to demonstrate that the synthesized PROTAC is functional. This involves assays to measure its ability to bind to its targets and induce the degradation of the POI.

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization (FP) can be used to quantify the binding affinity of the PROTAC to both the VHL E3 ligase and the target protein.

Protein Degradation Assays: The ultimate proof of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Western Blotting: This is a traditional and widely used method to visualize and semi-quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Automated Western Blotting Systems (e.g., WES, JESS): These systems offer a more high-throughput and quantitative alternative to traditional Western blotting.

Reporter Assays (e.g., HiBiT, NanoLuc): In these systems, the target protein is endogenously tagged with a small luminescent reporter. The decrease in luminescence upon PROTAC treatment provides a sensitive and quantitative measure of protein degradation in real-time in living cells.

Mass Spectrometry-based Proteomics: This powerful technique can be used to assess the global effects of the PROTAC on the cellular proteome, confirming the selectivity of degradation for the intended target.

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation and verification of connectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. |

| HPLC | Purity assessment. |

| Western Blot / WES / JESS | Quantification of target protein degradation. |

| HiBiT / NanoLuc Assays | Real-time, quantitative measurement of protein degradation in live cells. |

| SPR / ITC / FP | Measurement of binding affinities to the target protein and E3 ligase. |

| Proteomics | Assessment of degradation selectivity across the proteome. |

Mechanistic Elucidation of S,r,s Ahpc Peg1 Nh2 Dihydrochloride Mediated Protein Degradation

Ternary Complex Formation: Molecular Recognition and Energetics

The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is the critical initiating event in PROTAC-mediated protein degradation. The efficiency of this process is governed by the biophysical and structural characteristics of the interacting components.

The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. This stability is influenced by both the binary binding affinities of the PROTAC for the target protein and the E3 ligase, as well as the protein-protein interactions that are newly formed within the ternary complex. These interactions can lead to a phenomenon known as cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.

Several biophysical techniques are employed to characterize these interactions, including:

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): Monitors the binding kinetics (association and dissociation rates) of the interactions in real-time.

Fluorescence Polarization (FP): Measures changes in the polarization of light emitted by a fluorescently labeled component upon binding to assess binding affinity.

While specific data for a PROTAC synthesized with the (S,R,S)-AHPC-PEG1-NH2 linker is not available, studies on similar VHL-based PROTACs have demonstrated a wide range of binding affinities and cooperativities, highlighting the critical role of the linker in optimizing these interactions.

Computational modeling plays a crucial role in understanding the dynamic nature of ternary complexes and guiding the rational design of PROTACs. Molecular dynamics (MD) simulations and other modeling techniques can provide insights into:

The preferred conformations of the PROTAC and the proteins within the ternary complex.

The key intermolecular interactions that stabilize the complex.

These models can help predict the likelihood of forming a productive ternary complex, where the lysine (B10760008) residues on the target protein are accessible to the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase.

VHL E3 Ubiquitin Ligase Recruitment and Activation

Once the ternary complex is formed, the recruited VHL E3 ligase is positioned to catalyze the transfer of ubiquitin from an E2 enzyme to the target protein.

The VHL E3 ligase is part of a larger Cullin-RING ligase (CRL) complex. The catalytic activity resides in the RING domain protein (RBX1/2), which binds to a ubiquitin-charged E2 enzyme. The formation of the ternary complex brings the E2-ubiquitin conjugate into close proximity with the target protein, facilitating the transfer of ubiquitin to accessible lysine residues on the target's surface. The efficiency of this transfer is dependent on the geometry of the ternary complex and the flexibility of the linker.

The ultimate fate of the target protein is determined by the formation of a polyubiquitin (B1169507) chain. This is a processive reaction where multiple ubiquitin molecules are attached to the target protein. The rate and extent of polyubiquitination are influenced by factors such as:

The stability and lifetime of the ternary complex.

The local concentration of ubiquitin-charged E2 enzymes.

The accessibility of lysine residues on the target protein.

In vitro ubiquitination assays can be used to monitor the enzymatic activity of the VHL complex in the presence of the PROTAC, target protein, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.

Proteasomal Processing of Ubiquitinated Target Proteins

A polyubiquitinated target protein is recognized by the 26S proteasome, a large multi-protein complex responsible for protein degradation. The proteasome unfolds the ubiquitinated protein and cleaves it into small peptides. The ubiquitin molecules are typically recycled. The efficiency of proteasomal degradation is the final step in the PROTAC-mediated pathway and can be assessed by monitoring the levels of the target protein in cells over time using techniques such as Western blotting or mass spectrometry-based proteomics.

Factors Influencing Proteasome-Mediated Degradation Efficiency

Linker Composition and Length: The PEG1 linker in (S,R,S)-AHPC-PEG1-NH2 plays a crucial role in determining the spatial orientation and distance between the VHL E3 ligase and the target protein within the ternary complex mdpi.comnih.gov. The length and flexibility of the linker are critical parameters that must be optimized for each specific target protein nih.govtandfonline.com. An optimal linker length facilitates the formation of a stable and productive ternary complex, where the target protein's surface lysines are correctly positioned for ubiquitination by the E2 enzyme associated with the VHL ligase nih.gov. Studies have shown that both excessively short and long linkers can lead to reduced degradation efficiency, highlighting the necessity of a well-defined spatial arrangement tandfonline.com. The chemical composition of the linker, such as the use of PEG units, can also influence the PROTAC's physicochemical properties, including solubility and cell permeability mdpi.com.

Ternary Complex Stability and Kinetics: The formation of a stable ternary complex is a prerequisite for efficient protein degradation nih.govelifesciences.org. The stability of this complex is influenced by both the intrinsic binding affinities of the individual ligands and the cooperative interactions that arise upon complex formation nih.govelifesciences.org. Positive cooperativity, where the binding of one protein increases the affinity for the other, leads to a more stable ternary complex and often correlates with higher degradation efficiency nih.gov. The kinetics of the ternary complex, including its formation and dissociation rates, are also critical. A longer dissociative half-life of the ternary complex can lead to a greater initial rate of intracellular degradation elifesciences.orgresearchgate.net. However, the PROTAC must also dissociate after ubiquitination to engage with new target proteins, enabling its catalytic action nih.gov.

Interactive Data Table: Factors Affecting PROTAC Efficiency

| Factor | Influence on Degradation Efficiency | Key Considerations |

| Linker Length | Optimal length is crucial for productive ternary complex formation. Both too short and too long can be detrimental. | Varies for each target protein and E3 ligase pair. |

| Linker Composition | Affects solubility, cell permeability, and conformational flexibility. | PEG linkers can enhance solubility. |

| Ternary Complex Stability | A stable complex is generally required for efficient ubiquitination. | Influenced by cooperativity between the target protein and E3 ligase. |

| Ternary Complex Kinetics | Slower dissociation rates can lead to higher initial degradation rates. | Must be balanced with the need for catalytic turnover. |

| Ubiquitination Sites | The availability and accessibility of lysine residues on the target protein surface. | The geometry of the ternary complex dictates which lysines are ubiquitinated. |

| Ubiquitin Chain Type | K48-linked polyubiquitin chains are the primary signal for proteasomal degradation. | VHL typically promotes the formation of K48-linked chains. |

Pathways of Degron Formation and Protein Unfolding

Degron Formation: A degron is a minimal element within a protein that is sufficient to signal for its degradation. In the context of PROTACs utilizing (S,R,S)-AHPC-PEG1-NH2, the degron is not an intrinsic feature of the target protein but is inducibly formed through polyubiquitination nih.govmdpi.com. The formation of the ternary complex brings the target protein into the vicinity of the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase complex nih.gov. This proximity facilitates the covalent attachment of ubiquitin, a small regulatory protein, to accessible lysine residues on the surface of the target protein nih.govresearchgate.net.

The VHL E3 ligase predominantly catalyzes the formation of K48-linked polyubiquitin chains nih.gov. This specific linkage, where the C-terminus of a new ubiquitin molecule is attached to the lysine at position 48 of the previous ubiquitin, serves as a strong recognition signal for the 26S proteasome nih.gov. The geometry of the ternary complex, dictated by the PROTAC's structure, including the (S,R,S)-AHPC-PEG1-NH2 moiety, influences which lysine residues on the target protein are preferentially ubiquitinated nih.gov. The efficiency of degron formation is therefore directly linked to the structural dynamics of the PROTAC-induced degradation complex elifesciences.orgnih.gov.

Protein Unfolding: Once the polyubiquitinated target protein is recognized by the 19S regulatory particle of the 26S proteasome, it must be unfolded to be threaded into the proteolytic core of the 20S particle for degradation nih.govthermofisher.com. The proteasome possesses AAA+ ATPase subunits that function as molecular motors, utilizing the energy from ATP hydrolysis to unfold the substrate protein nih.gov. The polyubiquitin chain acts as a high-affinity handle for the proteasome's ubiquitin receptors, allowing the proteasome to engage the substrate nih.gov.

The process of unfolding is initiated as the proteasomal ATPases exert a mechanical force on the substrate protein. This process is essential as the narrow channel leading into the 20S core particle can only accommodate an unfolded polypeptide chain. While the general mechanism of proteasomal unfolding is understood, the specific conformational changes that a target protein undergoes upon PROTAC-induced ubiquitination prior to engaging with the proteasome are an area of active investigation nih.gov. It is hypothesized that the attachment of bulky polyubiquitin chains may partially destabilize the folded structure of the target protein, potentially facilitating its subsequent unfolding by the proteasome.

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies of S,r,s Ahpc Peg1 Nh2 Dihydrochloride Based Protacs

Impact of VHL Ligand Modifications on PROTAC Performance

The VHL ligand is the anchor that hijacks the CRL2^VHL^ E3 ligase complex. nih.gov While the (S,R,S)-AHPC core provides high binding affinity, modifications to this scaffold, particularly the exit vector for linker attachment, have proven critical for optimizing PROTAC performance. nih.gov The initial and most common attachment point for VHL-recruiting PROTACs has been the N-terminal amide group of the tert-leucine residue. nih.govnih.gov However, exploring alternative linkage points has been a fruitful strategy for generating more potent and selective degraders. nih.gov

Modulating the linker attachment point on the VHL ligand can significantly influence the orientation of the assembled ternary complex. frontiersin.orgresearchgate.net Different exit vectors can alter the protein-protein interactions between the VHL complex and the target protein, thereby affecting the stability and productive conformation of the ternary complex. researchgate.netnih.gov For instance, derivatization at the 4-methyl substituent on the thiazole (B1198619) ring of the VHL ligand has been explored as an alternative attachment point. musechem.com Studies comparing PROTACs with identical target ligands and linkers but different VHL ligand exit vectors have shown substantial differences in degradation potency, highlighting that this is a key parameter to optimize in PROTAC design. frontiersin.org Subtle modifications to the VHL ligand scaffold itself may also enable new interactions with the target protein within the ternary complex, enhancing cooperativity and, consequently, degradation efficiency. nih.gov

Linker Optimization: Effects of Length, Composition, and Rigidity

The linker is not merely a passive connector; its characteristics profoundly impact the physicochemical properties of the PROTAC and the efficacy of target degradation. nih.govnih.gov The length, chemical composition, and rigidity of the linker are critical variables that must be fine-tuned for each specific target and E3 ligase pair. nih.govnih.gov

Polyethylene (B3416737) glycol (PEG) chains are the most common flexible linkers used in PROTAC design due to their hydrophilicity, which can improve solubility, and the ease with which their length can be systematically varied. musechem.comnih.govresearchgate.net The (S,R,S)-AHPC-PEG1-NH2 building block provides a short, 5-atom diether-containing linker. Numerous studies have demonstrated that linker length is a critical determinant of PROTAC activity. sigmaaldrich.comnih.govnih.gov

A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to the VHL ligase and the target protein, thus failing to form a ternary complex. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. nih.gov The optimal length is target-dependent. For example, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal, with shorter and longer linkers showing reduced efficacy. nih.govnih.gov Similarly, PROTACs targeting TANK-binding kinase 1 (TBK1) showed no activity with linkers shorter than 12 atoms, while longer linkers resulted in robust degradation. nih.gov Therefore, starting with a building block like (S,R,S)-AHPC-PEG1-NH2, a systematic extension of the PEG chain (e.g., to PEG2, PEG3, PEG4) is a standard and essential optimization strategy. nih.govmedchemexpress.com

Below is a representative data table illustrating how degradation potency can vary with PEG linker length for a hypothetical target protein, based on trends observed in published research.

| PROTAC | Linker Moiety | Approx. Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|

| PROTAC-1 | PEG1 | 5 | 550 | 65 |

| PROTAC-2 | PEG2 | 8 | 120 | 88 |

| PROTAC-3 | PEG3 | 11 | 25 | 95 |

| PROTAC-4 | PEG4 | 14 | 45 | 92 |

| PROTAC-5 | PEG5 | 17 | 210 | 70 |

This table presents illustrative data based on general findings in PROTAC research, where an optimal linker length often exists for maximal degradation potency (DC₅₀) and efficacy (Dₘₐₓ).

Beyond PEG chains, researchers have explored a variety of linker chemistries to modulate PROTAC properties. Linkers can be broadly categorized as flexible or rigid. researchgate.net

Flexible Linkers: These include the aforementioned PEG chains and simple alkyl chains. musechem.com Their high number of rotatable bonds provides conformational flexibility, allowing the PROTAC to adopt a low-energy conformation within the ternary complex. musechem.com This "casting a wide net" approach can be advantageous in early discovery efforts when the optimal ternary complex geometry is unknown. musechem.com

Rigid Linkers: These linkers incorporate structural elements like alkynes, piperazine (B1678402) rings, or triazoles to reduce conformational freedom. musechem.comnih.govresearchgate.net A more rigid linker can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to enhanced potency. researchgate.net Furthermore, rigidifying the linker has been shown in some cases to improve metabolic stability and other pharmacokinetic properties. researchgate.net The choice of chemical reactions to install these linkers is often guided by the available functional groups on the VHL and POI ligands, with amide coupling and click chemistry being common strategies. musechem.comnih.gov

The chemical composition of the linker also plays a role. Hydrophobic linkers may improve cell permeability, while hydrophilic linkers can enhance aqueous solubility. researchgate.net The optimal balance must be determined empirically for each PROTAC series.

Influence of Target Protein Ligand Binding on Degradation Profile

A common assumption in drug design is that higher binding affinity leads to greater potency. In the context of PROTACs, this is not always the case. nih.gov While the warhead must engage the target protein, there is often a poor correlation between the binary binding affinity of the warhead for the POI and the degradation potency (DC₅₀) of the resulting PROTAC. frontiersin.orgnih.gov

The critical factor for PROTAC efficacy is the ability to form a stable and catalytically competent ternary complex. springernature.combiorxiv.org Several studies have shown that PROTACs with warheads displaying weak or moderate affinity for their target can be highly effective degraders. nih.gov This can occur when favorable protein-protein interactions between the E3 ligase and the target protein are induced by the PROTAC, a phenomenon known as positive cooperativity. nih.gov In such cases, the stability of the ternary complex is greater than what would be predicted from the individual binary binding affinities.

Conversely, a very high-affinity warhead might form a stable binary complex with the target protein, which could hinder the formation of the ternary complex (a contributor to the "hook effect"). nih.gov Furthermore, a high-affinity ligand might not necessarily orient the target protein in a way that exposes surface lysine (B10760008) residues for ubiquitination by the E2 enzyme recruited by the E3 ligase. biorxiv.org The selectivity of degradation can also be rewired; a PROTAC built with a promiscuous kinase inhibitor warhead was found to degrade only a small subset of the kinases that the warhead alone could bind. frontiersin.org This underscores that successful degradation is determined by the intricate molecular recognition events within the entire ternary complex, not just the affinity of the warhead. researchgate.netrsc.org

Stereochemical Considerations in Overall PROTAC Efficacy

The designation (S,R,S) in (S,R,S)-AHPC-PEG1-NH2 refers to the specific stereochemistry of the three chiral centers within the VHL ligand core, which is based on a hydroxyproline (B1673980) (Hyp) scaffold. This precise three-dimensional arrangement is absolutely essential for high-affinity binding to the VHL protein. nih.gov The VHL protein recognizes and binds to a post-translationally hydroxylated proline residue on its endogenous substrate, hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov Small molecule VHL ligands like (S,R,S)-AHPC are peptidomimetic and designed to occupy this same binding pocket.

The critical nature of this stereochemistry is demonstrated by studies using diastereomers of VHL ligands. For instance, the cis-isomer of the VHL ligand VH298, which has an inverted stereochemistry at the essential hydroxyl group of the hydroxyproline mimic, exhibits a complete lack of binding affinity for VHL. nih.gov Consequently, a PROTAC constructed with this inactive diastereomer would be unable to recruit the VHL E3 ligase and would fail to induce target degradation. This makes such molecules invaluable as negative controls in experiments to confirm that the observed degradation is indeed VHL-dependent. nih.gov The specific (S,R,S) configuration ensures that the key functional groups—the hydroxyl, the tert-butyl group, and the carboxamide—are perfectly oriented to engage in the hydrogen bonding and hydrophobic interactions required for stable binding within the VHL pocket, which is a prerequisite for forming a functional ternary complex.

Academic Research Applications of S,r,s Ahpc Peg1 Nh2 Dihydrochloride in Biological Systems

Design and Development of Novel PROTACs for Protein of Interest (POI) Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins. frontiersin.orgcas.org They consist of two distinct ligands joined by a chemical linker: one binds to a target protein (the POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.com The (S,R,S)-AHPC-PEG1-NH2 molecule provides the VHL E3 ligase-recruiting component and the linker, streamlining the initial synthetic steps for researchers. sigmaaldrich.com

The design principle involves the PROTAC molecule acting as a bridge to form a ternary complex between the POI and the E3 ligase. frontiersin.orgspringernature.com This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the proteasome. frontiersin.org The design process is empirical, as subtle changes in the linker length, composition, or attachment points can significantly impact the stability and geometry of the ternary complex, which in turn affects degradation efficiency. nih.gov Therefore, researchers often synthesize a library of PROTACs with variations to identify the optimal degrader for a specific target. sigmaaldrich.com

Targeting Key Proteins in Disease Pathways (e.g., oncogenic proteins)

A primary application of PROTACs synthesized using building blocks like (S,R,S)-AHPC-PEG1-NH2 is the targeted degradation of proteins implicated in disease, particularly cancer. frontiersin.orgnih.gov Many cancers are driven by the overexpression or mutation of proteins that promote uncontrolled cell growth. biospace.com PROTACs offer a powerful strategy to eliminate these oncogenic drivers.

VHL-based PROTACs have been successfully developed to degrade a variety of cancer-related proteins. nih.gov This approach is particularly valuable for targeting proteins that have been traditionally considered "undruggable" with conventional small-molecule inhibitors. nih.gov

Examples of Oncogenic Proteins Targeted by VHL-based PROTACs:

| Target Protein | Disease Context | Therapeutic Rationale |

|---|---|---|

| Androgen Receptor (AR) | Prostate Cancer | AR drives the growth of prostate cancer. PROTACs can degrade AR, including mutated forms that confer resistance to standard therapies. nih.govcancernetwork.com |

| Estrogen Receptor (ER) | Breast Cancer | ER is a key driver in the majority of breast cancers. PROTACs can induce ER degradation, offering a potential advantage over inhibitors. nih.govnih.gov |

| Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) | Leukemia, various solid tumors | BRD4 is a transcriptional regulator involved in the expression of key oncogenes. Its degradation can suppress tumor growth. nih.gov |

| BCR-ABL | Chronic Myeloid Leukemia (CML) | The BCR-ABL fusion protein is a constitutively active kinase that drives CML. PROTACs can overcome resistance to kinase inhibitors by degrading the entire protein. nih.gov |

| KRAS G12C | Various Cancers (e.g., Lung, Colorectal) | The KRAS G12C mutation is a common oncogenic driver. VHL-recruiting PROTACs have been developed to induce its degradation. acs.org |

| p38α | Cancer, Inflammatory Diseases | p38α is a kinase involved in cellular stress responses and inflammation that can contribute to cancer progression. VHL-based PROTACs can specifically degrade this protein. cd-bioparticles.netmdpi.com |

Utilizing Degradation for Functional Proteomics and Target Validation

Beyond therapeutic applications, PROTACs serve as powerful chemical tools for basic biological research, particularly in functional proteomics and target validation. The ability to induce rapid, selective, and reversible protein knockdown provides a "chemical knockout" that complements genetic techniques like CRISPR. nih.gov

By degrading a specific protein, researchers can observe the downstream cellular consequences, helping to elucidate the protein's function in complex biological networks. This is crucial for target validation—the process of confirming that a protein's function is integral to a disease state. nih.gov Mass spectrometry-based proteomics is a key technology in this context, as it allows for an unbiased, global view of how the cellular proteome changes in response to the degradation of a specific target. nih.gov This can reveal not only the direct consequences of the target's removal but also potential off-target effects and compensatory mechanisms within the cell. proteomics.com

In Vitro Cellular Assays for Degradation Profiling

Once a PROTAC is synthesized, its efficacy and specificity must be rigorously tested in cellular models. A variety of in vitro assays are employed to characterize the degradation profile of the newly created molecule.

Quantification of Protein Degradation in Cell Lines

The primary goal is to measure the reduction in the amount of the target protein within cells after treatment with the PROTAC. Several methods are commonly used to quantify this degradation.

Common Methods for Quantifying Protein Degradation:

| Assay | Principle | Key Outputs |

|---|---|---|

| Western Blotting | An antibody-based technique that separates proteins by size and detects the specific POI. The band intensity corresponds to protein abundance. nih.govproteinsimple.jp | Dose-response curves, calculation of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). proteinsimple.jpnih.gov |

| Mass Spectrometry (MS) | Allows for the precise identification and quantification of thousands of proteins in a sample, providing an unbiased view of degradation and selectivity. nih.govoup.com | Unbiased quantification of the target protein and potential off-target proteins. proteomics.com |

| Reporter Gene Assays | The POI is fused with a reporter protein (e.g., NanoLuc Luciferase, GFP). Degradation of the POI is measured by a decrease in the reporter's signal (luminescence or fluorescence). nih.govoup.com | High-throughput screening of PROTAC libraries for degradation activity. oup.com |

| Capillary Immunoassay (e.g., Simple Western) | An automated version of the western blot that is more quantitative and higher throughput, enabling the screening of many samples quickly. proteinsimple.jpbio-techne.com | Quantitative DC₅₀ and Dₘₐₓ values from large-scale screening experiments. bio-techne.com |

These assays are typically performed across a range of PROTAC concentrations and time points to understand the kinetics and potency of the degradation process. nih.gov

Assessment of Selectivity and On-Target Engagement

A critical aspect of PROTAC characterization is to ensure that the molecule is binding to its intended targets (the POI and the E3 ligase) and not causing the degradation of other unintended proteins (off-targets).

On-target engagement is the confirmation that the PROTAC binds to the POI within the complex environment of a living cell. A leading technology for this is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay. selvita.compromegaconnections.com This live-cell method measures the displacement of a fluorescent tracer from a luciferase-tagged target protein by the PROTAC, providing a quantitative measure of target binding. nih.govspringernature.com Comparing results in live versus permeabilized cells can also yield insights into the PROTAC's cell permeability. selvita.comnih.govresearchgate.net

Selectivity is often assessed using global proteomics via mass spectrometry. nih.gov By comparing the proteome of cells treated with the PROTAC to untreated cells, researchers can identify which proteins are degraded. An ideal PROTAC will show significant degradation of the intended target with minimal impact on other proteins. proteomics.com Native mass spectrometry can also be used in vitro to directly observe the formation of the specific ternary complex (E3-PROTAC-POI) and assess its stability compared to complexes with other potential off-target proteins. acs.orgbiorxiv.orgbiorxiv.org

Preclinical Evaluation of PROTAC Efficacy in Relevant Biological Models

After successful in vitro characterization, promising PROTAC candidates are advanced to preclinical evaluation in animal models, typically mice. This step is essential to understand how the PROTAC behaves in a whole organism and to gather data on its potential as a therapeutic agent. cd-bioparticles.net

Researchers have reported the successful use of VHL-based PROTACs in mouse models. For example, a PROTAC targeting the p38α kinase was shown to effectively reduce p38α protein levels in tumors generated in mice. cd-bioparticles.netnih.gov Similarly, PROTACs targeting the oncogenic fusion protein BCR-ABL have been shown to attenuate tumor growth in xenograft mouse models. nih.gov

These preclinical studies are designed to assess several key parameters, including the PROTAC's pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effect it has on the target protein in the tumor and other tissues over time). The ultimate goal is to demonstrate that the PROTAC can be delivered to the tumor, degrade its target, and produce a therapeutic effect (e.g., inhibit tumor growth) in a living animal. nih.gov Positive results from these preclinical evaluations are a prerequisite for advancing a PROTAC into human clinical trials, several of which are now underway for various cancers. cas.orgnih.govhematologyandoncology.net

Challenges and Future Directions in S,r,s Ahpc Peg1 Nh2 Dihydrochloride Enabled Protac Research

Strategies to Overcome Resistance Mechanisms to PROTAC-Mediated Degradation

A significant challenge in cancer therapy is the development of drug resistance. nih.gov For PROTACs, resistance can emerge through various mechanisms, primarily involving genetic alterations in the components of the E3 ligase complex or the target protein. aacrjournals.orgresearchgate.net Studies have shown that cancer cells can develop resistance to both VHL- and cereblon (CRBN)-based PROTACs after prolonged treatment due to genomic alterations that compromise the core components of these E3 ligase complexes. aacrjournals.orgtandfonline.com

One primary resistance mechanism involves mutations in the E3 ligase or its associated proteins, which prevents the PROTAC from binding effectively and forming the necessary ternary complex (Target-PROTAC-E3 ligase). nih.govnih.gov Another mechanism is the mutation of the target protein itself, which can interfere with PROTAC binding. nih.gov Additionally, upregulation of efflux pumps, such as ABCB1, can reduce the intracellular concentration of the PROTAC, leading to resistance. aacrjournals.org

Strategies to counteract these resistance mechanisms are a key focus of future research:

Recruiting Alternative E3 Ligases: The human genome encodes over 600 E3 ligases, yet most current PROTACs utilize only a few, primarily VHL and CRBN. researchgate.netnih.gov Developing a diverse toolkit of PROTACs that recruit different E3 ligases is a highly desirable strategy. researchgate.net If resistance develops due to a mutation in one E3 ligase pathway, a PROTAC that hijacks a different E3 ligase could still be effective. nih.govtandfonline.com

Developing Dual-Target or Multi-Target PROTACs: Designing PROTACs that can simultaneously degrade multiple oncogenic proteins or different components of a resistance-driving pathway could provide a more robust therapeutic effect and reduce the likelihood of resistance.

Combination Therapies: Combining PROTACs with other therapeutic agents, such as inhibitors of efflux pumps or other targeted therapies, may help overcome specific resistance mechanisms. aacrjournals.org For instance, the ABCB1 inhibitor zosuquidar (B1662489) has been shown to overcome resistance to certain PROTACs. aacrjournals.org

| Resistance Mechanism | Description | Strategy to Overcome |

|---|---|---|

| E3 Ligase Mutation/Downregulation | Genomic alterations in VHL, CRBN, or associated proteins prevent ternary complex formation. nih.govaacrjournals.org | Utilize PROTACs that recruit alternative E3 ligases (e.g., IAP, MDM2). tandfonline.comnih.gov |

| Target Protein Mutation | Mutations in the protein of interest (POI) hinder PROTAC binding. nih.gov | Design PROTACs that bind to a different, non-mutated region of the target. |

| Drug Efflux | Increased expression of efflux pumps like ABCB1 reduces intracellular PROTAC concentration. aacrjournals.org | Co-administration with efflux pump inhibitors (e.g., zosuquidar). aacrjournals.org |

Expanding the Scope of Degradable Targets beyond Traditional Binding Pockets

Approximately 85% of the human proteome is considered "undruggable" by conventional small-molecule inhibitors, largely because many proteins lack well-defined enzymatic pockets for inhibitors to bind. tandfonline.comarxiv.org PROTACs offer a transformative approach to target these proteins. nih.govdundee.ac.uk Unlike inhibitors that require high-affinity binding to a functional site, PROTACs function catalytically and can be effective even with weak, transient binding to any suitable surface on the target protein. tandfonline.commdpi.com This opens up vast new therapeutic possibilities.

A major area of focus is the degradation of transcription factors (TFs), which are often dysregulated in diseases but are notoriously difficult to target due to their lack of deep binding pockets. nih.govmdpi.comresearchgate.net PROTACs have shown promise in degrading key oncogenic TFs like STAT3, c-Myc, and the androgen receptor. mdpi.comresearchgate.netnih.gov

Future directions for expanding the degradable target space include:

Targeting Scaffolding Proteins: Many "undruggable" proteins function as scaffolds that mediate protein-protein interactions. PROTACs can be designed to degrade these scaffold proteins, thereby disrupting entire signaling complexes.

Oligonucleotide-Based PROTACs: For transcription factors that bind to specific DNA motifs, novel PROTACs are being developed that use these DNA motifs as the "warhead" to recruit the target for degradation. tandfonline.comnih.gov This includes approaches like TRAFTACs (Transcription Factor-Targeting Chimeras). tandfonline.com

Degrading RNA-Binding Proteins: Similar to TFs, many RNA-binding proteins lack druggable pockets but play critical roles in disease. Oligonucleotide-based PROTACs can also be adapted to target these proteins. tandfonline.com

The availability of versatile building blocks like (S,R,S)-AHPC-PEG1-NH2, which provides a reliable VHL ligand and a flexible linker attachment point, is crucial for rapidly synthesizing libraries of PROTACs needed to explore this expanded target space. sigmaaldrich.com

Development of Advanced Methodologies for PROTAC Design and Optimization

The rational design of an effective PROTAC is a complex, multi-parameter optimization problem. The efficacy of a PROTAC depends on the successful formation of a stable and productive ternary complex, which is governed by the choice of ligands for the target and E3 ligase, as well as the nature of the linker connecting them. nih.govacs.org The linker is not merely a passive spacer; its length, rigidity, and composition critically influence the orientation and stability of the ternary complex. nih.govelifesciences.orgcomputabio.com

Advanced methodologies are being developed to streamline this process:

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) are providing unprecedented, high-resolution snapshots of ternary complexes. nih.gov These structures reveal crucial protein-protein and protein-linker interactions that stabilize the complex, enabling the rational design of more potent and selective degraders. nih.gov

High-Throughput Synthesis and Screening: The use of standardized building blocks, such as (S,R,S)-AHPC-PEG1-NH2 with its reactive amine handle, facilitates parallel synthesis, allowing for the rapid creation of PROTAC libraries with varied linkers. sigmaaldrich.com This enables high-throughput screening to empirically determine optimal linker length and composition for a given target.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinities and thermodynamics of the binary (PROTAC-Target, PROTAC-Ligase) and ternary complexes, providing quantitative data to guide optimization.

Integration of (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) Building Blocks in Multi-Modal Approaches

To improve the specificity and delivery of PROTACs, researchers are integrating them into multi-modal therapeutic platforms. The functional handle on building blocks like (S,R,S)-AHPC-PEG1-NH2 is essential for conjugation to other molecular entities.

Key multi-modal strategies include:

Antibody-PROTAC Conjugates (Ab-PROTACs): In this approach, a PROTAC is attached to a monoclonal antibody that targets a specific cell-surface antigen, often one that is overexpressed on cancer cells. ccspublishing.org.cnacs.org This strategy aims to deliver the PROTAC selectively to the target tissue, increasing its therapeutic window and reducing systemic toxicity. acs.org

Folate-Caged PROTACs: Some cancers overexpress the folate receptor. By attaching a folate group to a PROTAC, the molecule can be selectively taken up by these cancer cells, where endogenous enzymes cleave the linker and release the active PROTAC. ccspublishing.org.cnacs.org

Aptamer-PROTAC Conjugates (APCs): Nucleic acid aptamers that bind to specific cell surface markers can be used to deliver PROTACs in a targeted manner. acs.org

These approaches combine the cell-targeting capabilities of large biomolecules with the intracellular protein-degrading power of PROTACs, representing a promising frontier in precision medicine.

Computational and Artificial Intelligence-Driven Approaches for PROTAC Discovery

The complexity of PROTAC design makes it an ideal area for the application of computational and artificial intelligence (AI) methods. researchgate.netmdpi.com These approaches can accelerate the discovery process by predicting key properties and optimizing molecular structures in silico. dundee.ac.ukcomputabio.comaganitha.ai

Molecular Modeling and Dynamics: Molecular docking and molecular dynamics (MD) simulations are used to predict the three-dimensional structure of the ternary complex. acs.orgmdpi.com These simulations can assess the stability of the complex, predict cooperativity, and identify key interactions that guide the optimization of the linker and ligands. researchgate.netmdpi.comacs.org

Machine Learning (ML) and Deep Learning: AI and ML models are being trained on growing datasets of known PROTACs to predict their degradation efficiency (e.g., DC50, Dmax). researchgate.netresearchgate.net Models like DeepPROTACs use graph neural networks to analyze the structures of the target protein, E3 ligase, and PROTAC to forecast degradation capacity. researchgate.netspringernature.com These tools can be used for high-throughput virtual screening of potential PROTAC candidates, saving significant time and resources. springernature.comcbirt.net

Generative Models: AI-driven generative methods can explore vast chemical spaces to design entirely novel PROTACs, including linkers and ligands, with desired properties. researchgate.netrsc.org Reinforcement learning can be used to iteratively optimize PROTAC designs for maximal degradation efficiency. cbirt.net

| Computational Method | Application in PROTAC Design | Key Benefit |

|---|---|---|

| Molecular Docking | Predicts the binding pose of PROTACs to the target and E3 ligase. mdpi.com | Virtual screening of potential ligands and initial ternary complex modeling. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of the ternary complex over time. researchgate.netmdpi.com | Provides insights into complex flexibility and linker conformation. acs.orgaganitha.ai |

| Machine Learning (e.g., DeepPROTACs) | Predicts the degradation activity (DC50, Dmax) of novel PROTACs. researchgate.netspringernature.com | Accelerates hit identification and prioritizes candidates for synthesis. cbirt.net |

| Generative AI | De novo design of novel linkers and ligands with optimized properties. researchgate.netrsc.org | Explores new chemical space beyond known PROTAC structures. researchgate.net |

Q & A

Q. What is the role of (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) in PROTAC design?

This compound acts as a VHL E3 ligase-recruiting module linked to a target-binding ligand via a PEG1 spacer. The VHL ligand recruits the ubiquitin-proteasome system, enabling targeted protein degradation, while the PEG linker modulates solubility and spatial flexibility for optimal ternary complex formation . Methodologically, researchers should validate PROTAC activity using cellular degradation assays (e.g., Western blot) and biophysical techniques (e.g., SPR) to confirm target engagement .

Q. What structural features of (S,R,S)-AHPC-PEG1-NH2 are critical for PROTAC functionality?

The (S,R,S)-AHPC moiety binds VHL with high specificity, while the PEG1 linker balances hydrophilicity and steric flexibility. The terminal amine (-NH2) enables conjugation to target ligands via carbodiimide-mediated coupling. Researchers must verify linker integrity via HPLC-MS and monitor stereochemical purity (≥95%) using chiral chromatography to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize linker length and composition in PROTACs using (S,R,S)-AHPC derivatives?

Systematic evaluation of linker variants (e.g., PEG1 vs. C3/C5/C10 alkyl chains) is critical. For example, shows that longer linkers (e.g., C10-NH2) may enhance degradation efficiency for membrane-bound targets. Researchers should synthesize PROTAC libraries via parallel solid-phase synthesis and compare degradation kinetics (DC50 values) across cell lines using dose-response assays .

Q. What experimental strategies address low target degradation efficiency in PROTACs incorporating (S,R,S)-AHPC-PEG1-NH2?

Common issues include poor ternary complex formation or off-target effects. Researchers should:

Q. How does the dihydrochloride salt form influence the physicochemical properties of (S,R,S)-AHPC-PEG1-NH2?

The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Researchers should compare solubility profiles (e.g., PBS vs. DMSO) and monitor salt dissociation kinetics using ion chromatography to ensure stability during PROTAC synthesis .

Methodological & Data Analysis Questions

Q. What analytical techniques are recommended for characterizing (S,R,S)-AHPC-PEG1-NH2 purity and stability?

Q. How should researchers design controls to validate PROTAC specificity in degradation assays?

Include:

Q. What statistical approaches are suitable for analyzing variability in PROTAC degradation efficiency?

Use non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate DC50/DC90 values. For high variability, apply Grubbs’ test to exclude outliers and repeat assays in triplicate .

Experimental Design & Optimization

Q. How can researchers balance linker hydrophilicity and PROTAC cell permeability?

Perform logP measurements for PROTAC variants and correlate with cellular uptake data (e.g., via flow cytometry with fluorescently tagged PROTACs). suggests alkyl-PEG hybrids (e.g., C3-PEG3) often outperform pure PEG or alkyl linkers .

Q. What in vitro models are optimal for testing PROTACs with (S,R,S)-AHPC-PEG1-NH2?

Use isogenic cell lines with defined target protein expression levels. For solid tumor targets, employ 3D spheroid models to mimic tissue penetration challenges. Validate degradation in primary cells to assess clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.